molecular formula C9H10BrNO4 B13929898 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid

5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid

Cat. No.: B13929898
M. Wt: 276.08 g/mol
InChI Key: REASLNHNUMYACP-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxymethyl group, and a methyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable nicotinic acid derivative, followed by the introduction of the hydroxyl and methoxymethyl groups through specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-Bromo-4-oxo-2-(methoxymethyl)-6-methylnicotinic acid.

    Reduction: Formation of 4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.

    Substitution: Formation of 5-amino-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid or 5-alkyl-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.

Scientific Research Applications

5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methoxymethyl and methyl groups contribute to the compound’s overall stability and solubility, enhancing its efficacy in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-hydroxy-2-methoxymethylbenzoic acid
  • 5-Bromo-2-hydroxy-4-methoxybenzoic acid
  • Methyl 5-bromo-4-hydroxy-2-methoxybenzoate

Uniqueness

Compared to similar compounds, 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinic acid core further differentiates it from other benzoic acid derivatives, providing additional versatility in its applications.

Properties

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

5-bromo-2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO4/c1-4-7(10)8(12)6(9(13)14)5(11-4)3-15-2/h3H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

REASLNHNUMYACP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1)COC)C(=O)O)Br

Origin of Product

United States

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